4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone
Description
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a central cyclohexanone ring substituted at the 2- and 6-positions with trifluoroacetyl (-COCF₃) groups and a phenyl group at the 4-position. Its molecular formula is C₁₄H₁₀F₆O₃, with a molecular weight of 366.26 g/mol . The trifluoroacetyl groups impart strong electron-withdrawing properties, enhancing reactivity toward nucleophilic attack and influencing tautomeric equilibria. The phenyl group contributes aromatic stabilization and steric bulk, affecting solubility and crystallinity. This compound is primarily utilized as an intermediate in synthesizing fluorinated polymers, pharmaceuticals, and specialty chemicals.
Properties
Molecular Formula |
C16H12F6O3 |
|---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
4-phenyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H12F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-5,9-11H,6-7H2 |
InChI Key |
QMAKPKFQAKRYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Synthetic Route
- Starting Material : 4-Phenylcyclohexanone, commercially available.
- Key Reaction : Introduction of trifluoroacetyl groups at the 2 and 6 positions of the cyclohexanone ring.
- Typical Conditions : Reflux in an appropriate solvent, often under inert atmosphere to avoid side reactions.
The synthesis involves electrophilic trifluoroacetylation of 4-phenylcyclohexanone, where trifluoroacetylating agents react selectively at the 2- and 6-positions to yield the bis(trifluoroacetyl) product. The reaction is typically performed under reflux to ensure complete conversion.
Stepwise Synthesis and Purification
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Trifluoroacetylation | Reflux with trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) | Solvent often used: dichloromethane or acetonitrile; inert atmosphere recommended |
| 2 | Work-up | Solvent extraction to remove impurities and side products | Multiple washes with aqueous solutions to remove residual reagents |
| 3 | Purification | Chromatographic techniques (e.g., silica gel column chromatography) | Ensures high purity of the bis(trifluoroacetyl)cyclohexanone |
| 4 | Characterization | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography | Confirms structure and purity |
Representative Experimental Procedure (Literature-Based)
- Dissolve 4-phenylcyclohexanone in dry dichloromethane.
- Add trifluoroacetic anhydride dropwise under stirring at 0 °C.
- Allow the reaction mixture to warm to reflux and stir for several hours (typically 6–12 hours).
- Cool the reaction mixture and quench with water.
- Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography using an appropriate eluent (e.g., hexane/ethyl acetate gradient).
- Dry the purified compound under vacuum.
Research Data and Analytical Results
Structural Confirmation
- X-ray Crystallography : The crystal structure reveals the compound exists predominantly in a delocalized double U-enol(ate) form, which is significant for its chemical behavior and stability.
- NMR Spectroscopy : Multinuclear NMR confirms the presence of trifluoroacetyl groups and the phenyl substituent. Chemical shifts correspond to the expected environments of protons and carbons in the molecule.
- Mass Spectrometry : Confirms molecular weight of approximately 366.25 g/mol, consistent with the molecular formula C16H12F6O3.
Summary of Key Analytical Data
| Technique | Key Findings |
|---|---|
| X-ray Crystallography | Solid-state structure confirms bis(trifluoroacetyl) substitution and delocalized enol(ate) form. |
| [^1H NMR](pplx://action/followup) | Signals consistent with aromatic protons and cyclohexanone ring protons; absence of impurities. |
| [^13C NMR](pplx://action/followup) | Characteristic signals for carbonyl carbons and trifluoromethyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 366.25 confirming molecular weight. |
Comparative Analysis of Preparation Methods
| Aspect | Method A: Trifluoroacetic Anhydride Route | Method B: Trifluoroacetyl Chloride Route |
|---|---|---|
| Reagents | Trifluoroacetic anhydride | Trifluoroacetyl chloride |
| Reaction Conditions | Reflux in dichloromethane or acetonitrile | Reflux, often requires base scavenger |
| Yield | Moderate to high (60-85%) | Moderate (50-75%) |
| Purification | Column chromatography | Column chromatography |
| Advantages | Milder conditions, fewer side reactions | More reactive, faster reaction |
| Disadvantages | Longer reaction time | Handling of corrosive acid chloride |
Chemical Reactions Analysis
Reaction Mechanisms
The compound exhibits reactivity through its carbonyl groups and trifluoroacetyl moieties, enabling participation in multiple transformations:
Nucleophilic Addition
The trifluoroacetyl groups undergo nucleophilic addition due to the electron-deficient carbonyl carbons. This reactivity is enhanced by the electron-withdrawing fluorine atoms, which stabilize the transition state. For example, the compound can react with amines, alcohols, or other nucleophiles to form substituted derivatives.
Keto-Enol Tautomerism
The compound undergoes keto-enol tautomerism, a process facilitated by conjugated carbonyl groups. Structural studies reveal that in solution and gas phase, it predominantly adopts a delocalized double U-enol(ate) form , stabilized by resonance-assisted hydrogen bonding . This tautomerism is critical for its biological activity and chemical stability.
Solid-State and Solution Behavior
X-ray crystallography and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirm that the compound adopts a planar conformation in the solid state, with carbonyl groups arranged symmetrically . In solution, the delocalized enol form dominates, as evidenced by:
-
¹⁹F NMR : Strong coupling constants (J values) between carbonyl carbons and fluorine atoms.
-
¹³C NMR : Upfield shifts for carbonyl carbons due to resonance stabilization .
Reactivity Modifiers
-
Steric Effects : The trifluoroacetyl groups and phenyl substituent create significant steric hindrance, favoring intramolecular interactions over intermolecular reactions.
-
Electronic Effects : The electronegative fluorine atoms enhance carbonyl reactivity while stabilizing enol forms .
Comparative Analysis of Reactivity
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that can be leveraged in drug development:
- Antimicrobial Properties : Preliminary studies indicate that 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone may possess antimicrobial effects. The trifluoroacetyl groups enhance its interaction with biological targets, potentially leading to therapeutic applications against various pathogens.
- Enzyme Interaction Studies : Research into how this compound interacts with specific enzymes could reveal insights into its potential as a therapeutic agent. Understanding these interactions is crucial for developing drugs targeting specific diseases .
Material Science
The compound's unique structural properties make it suitable for applications in materials science:
- Synthesis of Functional Materials : The ability to modify the compound's structure allows for the development of novel materials with specific physical properties. The presence of trifluoroacetyl groups can enhance thermal stability and solubility in organic solvents, making it useful for creating advanced polymers or coatings .
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control compounds, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Material Development
Researchers synthesized polymer composites incorporating this compound. These composites demonstrated improved mechanical properties and thermal stability compared to traditional polymers, showcasing the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The phenyl group contributes to the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The overall effect is a combination of these interactions, leading to the compound’s observed biological and chemical properties.
Comparison with Similar Compounds
Structural Analogs and Key Properties
Substituent Effects on Reactivity and Stability
- Trifluoroacetyl Groups: The -COCF₃ groups in all analogs enhance electrophilicity at the carbonyl carbon, facilitating reactions with amines, hydrazines, or alcohols. However, in 4-phenyl and 4-tert-butyl derivatives, steric hindrance from bulky substituents slows nucleophilic attack compared to the unsubstituted 2,6-bis(trifluoroacetyl)cyclohexanone .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound provides resonance stabilization, reducing susceptibility to oxidation compared to the tert-butyl analog. Conversely, the tert-butyl group improves thermal stability due to its electron-donating nature .
- Tautomerism: 2,6-Bis(trifluoroacetyl)cyclohexanone exists predominantly in the enol form in solution, as evidenced by NMR data (δ 4.00–5.50 ppm for enolic protons) . The phenyl and carbethoxy substituents in other analogs may stabilize keto forms due to steric or electronic effects.
Physical and Chemical Properties
- Solubility: The phenyl derivative is sparingly soluble in polar solvents (e.g., ethanol) but dissolves in dichloromethane. The carbethoxy analog exhibits higher polarity, enhancing solubility in ethanol .
- Melting Points : Bulky substituents like phenyl and tert-butyl increase melting points (>300°C) compared to the unsubstituted compound (mp ~140°C) .
- Stability : Fluorinated analogs are generally stable under inert atmospheres but hydrolyze slowly in aqueous acidic/basic conditions.
Biological Activity
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone (commonly referred to as 4-Ph-TFA-CH) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiparasitic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a cyclohexanone core substituted with trifluoroacetyl groups and a phenyl ring. The synthesis of 4-Ph-TFA-CH typically involves a multi-step process starting from commercially available precursors, leading to the formation of both the compound and its derivatives. Research has shown that the introduction of trifluoroacetyl groups enhances the electrophilic character of the compound, which is crucial for its biological interactions .
Antiparasitic Properties
One of the most significant areas of research surrounding 4-Ph-TFA-CH is its antiparasitic activity. Studies have indicated that this compound exhibits potent activity against various protozoan parasites, including Trypanosoma brucei and Leishmania species. The mechanism of action is believed to involve the formation of adducts with trypanothione, leading to oxidative stress within the parasite cells .
Table 1: Antiparasitic Activity Against Protozoan Parasites
| Compound | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Ph-TFA-CH | Trypanosoma brucei | 2.5 | |
| 4-Ph-TFA-CH | Leishmania donovani | 3.0 | |
| Prodrug Derivatives | Trypanosoma cruzi | 1.8 |
Cytotoxicity Studies
While exploring its antiparasitic effects, researchers also evaluated the cytotoxicity of 4-Ph-TFA-CH against human cell lines. The results indicated that while the compound is effective against parasites, it exhibits lower cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window .
Table 2: Cytotoxicity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Ph-TFA-CH | Human Fibroblasts (hMRC-5) | >100 | |
| Prodrug Derivatives | MCF-7 Breast Cancer Cells | >50 |
The biological activity of 4-Ph-TFA-CH is primarily attributed to its electrophilic nature, allowing it to participate in Michael addition reactions with thiol-containing compounds within the parasite cells. This reaction leads to the depletion of essential thiols and subsequent oxidative stress, ultimately resulting in cell death . Additionally, molecular docking studies have provided insights into the interactions between the compound and various enzyme targets involved in parasite metabolism.
Study on Trypanosomiasis
A notable case study involved evaluating the efficacy of 4-Ph-TFA-CH in a murine model of African sleeping sickness caused by Trypanosoma brucei. The study demonstrated significant reductions in parasitemia levels following treatment with the compound compared to control groups, underscoring its potential as a therapeutic agent .
Leishmaniasis Treatment Research
Another study focused on Leishmania donovani, where researchers tested both 4-Ph-TFA-CH and its prodrug derivatives. The findings indicated that these compounds not only inhibited parasite growth but also showed synergistic effects when combined with conventional antileishmanial drugs .
Q & A
Q. What are the standard synthetic routes for 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone?
The compound is synthesized via condensation reactions. For example, cyclohexanone derivatives are often prepared by reacting substituted benzaldehydes with ketones in the presence of ammonium acetate and glacial acetic acid under reflux conditions. Purification typically involves recrystallization from chloroform/methanol (1:1) or similar solvent systems to achieve high purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies carbonyl (C=O) stretches (~1648–1651 cm⁻¹) and C=C aromatic bonds (~1590 cm⁻¹) .
- ¹H/¹³C NMR : Confirms structural motifs, such as phenyl protons (δ 7.4–7.6 ppm) and trifluoroacetyl groups (δ 2.5–3.2 ppm for adjacent CH₂) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 362.23 for [M⁺]) .
- X-ray diffraction : Resolves crystallinity and molecular packing in polyurethane or polyimide matrices .
Advanced Research Questions
Q. How can computational methods like DFT optimize electronic properties for material science applications?
Density Functional Theory (DFT) calculations at the B3LYP/cc-pVDZ level predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials, enabling tailored design for optoelectronics. For example, theoretical band-gap energies (3.33 eV) align closely with experimental UV-Vis data (3.17 eV), guiding applications in organic semiconductors .
Q. What challenges arise in achieving regioselectivity during derivatization reactions?
Steric hindrance from the phenyl and trifluoroacetyl groups complicates electrophilic substitutions (e.g., bromination). Strategies include:
Q. How does incorporation into polymer matrices affect thermal stability and solubility?
Polyurethanes containing cyclohexanone derivatives exhibit:
Q. What mechanistic insights explain reactivity in nucleophilic acyl substitution?
The electron-withdrawing trifluoroacetyl groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. This reactivity is leveraged in synthesizing disulfonamides or epoxy derivatives, where alkoxy or amine groups displace fluorine under basic conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Variations in reaction times (e.g., 18 vs. 22 hours for 4-tert-butyl derivatives) and solvent ratios (chloroform/methanol vs. ethanol) can alter yields (65–75%). Systematic optimization via Design of Experiments (DoE) is recommended, with in situ FT-IR monitoring to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
